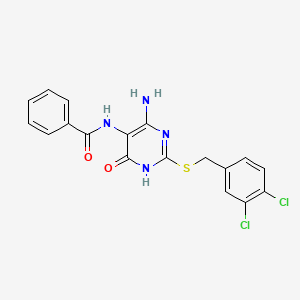
N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide” is a compound that is related to a class of molecules known as 2-aminothiazole derivatives . These compounds have been studied for their potential in anticancer drug discovery . A pyrrolidine derivative with a similar structure has shown significant inhibitory activity against certain cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a starting material that is subjected to various chemical reactions . For example, 2,6-dichloropyridine can be oxidized to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction . Subsequent nitration of the product and a nucleophilic displacement reaction can afford fully substituted pyridine derivatives .
Molecular Structure Analysis
The molecular structure of “N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide” likely contains a 2-aminothiazole scaffold, which is a common feature in some clinically applied anticancer drugs .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include oxidation, nitration, reduction, and nucleophilic displacement . These reactions typically proceed under mild conditions .
Applications De Recherche Scientifique
Anticancer Activity
The 2-aminothiazole scaffold, to which this compound belongs, has demonstrated promising anticancer properties. Researchers have explored its potential as an antiproliferative agent against cancer cells. Further investigations into its mechanism of action and specific tumor types are ongoing .
Antioxidant Properties
The compound’s thiazole moiety may contribute to its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Studies have examined its ability to scavenge reactive oxygen species (ROS) and mitigate oxidative stress .
Antimicrobial Effects
The 2-aminothiazole derivatives have shown antimicrobial efficacy against various pathogens. Specifically, compounds containing 3,4-dichlorobenzyl substituents exhibit potent bioactivity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Anti-Inflammatory Potential
Inflammation is a hallmark of many diseases. Researchers have investigated whether this compound can modulate inflammatory pathways. Its anti-inflammatory effects may hold promise for conditions like arthritis, inflammatory bowel disease, and more .
Rational Design Strategies
Medicinal chemists have explored structural variations of 2-aminothiazoles. These include N-substituted, 3-substituted, 4-substituted, multi-substituted, and aryl/alkyl-substituted derivatives. Understanding these variations aids in rational drug design and optimization .
Novel Synthetic Pathways
The compound’s synthesis involves intricate strategies to access novel derivatives. Researchers have developed synthetic pathways for 2-aminothiazoles associated with the mentioned biological activities. These pathways contribute to the expansion of therapeutic options .
Mécanisme D'action
Target of Action
The compound’s primary targets are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They are crucial for cell division and proliferation, making them attractive targets for cancer treatment .
Mode of Action
The compound interacts with its targets by inhibiting CDK2 . CDK2 is a key regulator of the cell cycle, and its inhibition can halt cell division and lead to cell death . The compound’s interaction with CDK2 results in significant cytotoxic activities against various cancer cell lines .
Biochemical Pathways
The compound affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can trigger apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
The compound’s potent anti-proliferative activities suggest that it may have favorable bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It also induces alterations in cell cycle progression and apoptosis within cancer cells .
Orientations Futures
The future directions for research into this compound and similar compounds likely involve further investigation into their anticancer properties . This includes studying their in vitro activities and in silico studies . The development of small molecule antitumor agents that could decrease drug resistance and reduce unpleasant side effects is a desirable goal .
Propriétés
IUPAC Name |
N-[4-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2S/c19-12-7-6-10(8-13(12)20)9-27-18-23-15(21)14(17(26)24-18)22-16(25)11-4-2-1-3-5-11/h1-8H,9H2,(H,22,25)(H3,21,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQYSNFIYZUIQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyanocycloheptyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2461282.png)
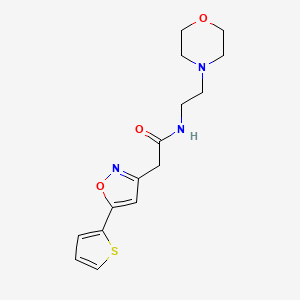
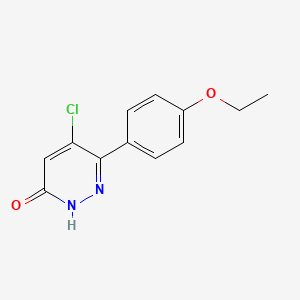

![5-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2461288.png)
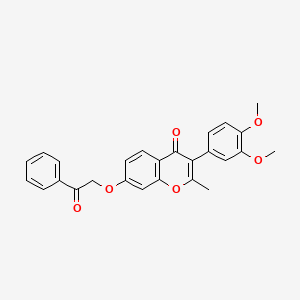
![N-[4-(3-{[(4-chloro-2-methylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2461290.png)
![1-(4-{2-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}phenyl)-3,3-dimethyl-2-azetanone](/img/structure/B2461291.png)

![5-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2461297.png)
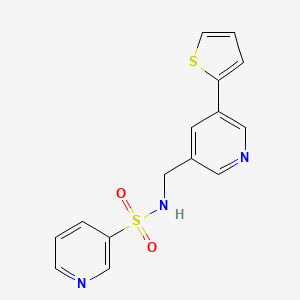
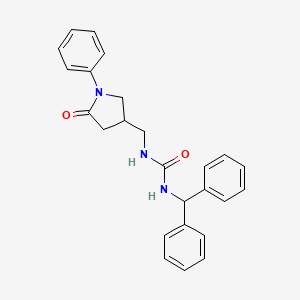
![2-[3-(3-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2461304.png)